molecular formula C13H17NO2S B1267651 N,N-diallyl-4-methylbenzenesulfonamide CAS No. 50487-72-4

N,N-diallyl-4-methylbenzenesulfonamide

Cat. No.: B1267651
CAS No.: 50487-72-4
M. Wt: 251.35 g/mol
InChI Key: OKXHMBXWZHCSMR-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C₁₃H₁₇NO₂S and a molecular weight of 251.35 g/mol . It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group attached to the benzene ring, which is further substituted with a sulfonamide group. This compound is typically found as a colorless or white to yellow powder, crystals, or liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Mechanism of Action

The mechanism of action of N,N-diallyl-4-methylbenzenesulfonamide is primarily based on its ability to participate in various chemical reactions due to the presence of reactive allyl groups and the sulfonamide moiety. The allyl groups can undergo polymerization and cross-linking reactions, while the sulfonamide group can engage in nucleophilic substitution reactions . These properties make it a versatile compound in both synthetic and industrial applications.

Properties

IUPAC Name

4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXHMBXWZHCSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325916
Record name N,N-diallyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50487-72-4
Record name 50487-72-4
Source DTP/NCI
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Record name 50487-72-4
Source DTP/NCI
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Record name N,N-diallyl-4-methylbenzenesulfonamide
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Record name N,N-Diallyl-4-methylbenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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